REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([Cl:12])=[CH:10][C:9]([Cl:13])=[CH:8][C:3]=1[C:4]([C:6]#[N:7])=O.C(=O)(O)O.[NH2:18][NH:19][C:20]([NH2:22])=[NH:21].[N+]([O-])(O)=O>CS(C)=O>[NH2:21][C:20]1[N:19]=[N:18][C:4]([C:3]2[CH:8]=[C:9]([Cl:13])[CH:10]=[C:11]([Cl:12])[C:2]=2[Cl:1])=[C:6]([NH2:7])[N:22]=1 |f:1.2|
|
Name
|
2,3,5-trichlorobenzoyl cyanide
|
Quantity
|
38.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)C#N)C=C(C=C1Cl)Cl
|
Name
|
|
Quantity
|
65.76 g
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NNC(=N)N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
560 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 21 days
|
Duration
|
21 d
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
ADDITION
|
Details
|
A suspension of the dried solid in a 10% solution of potassium hydroxide pellets in methanol (320 ml)
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
CUSTOM
|
Details
|
evaporated down in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with ice/water (200 ml)
|
Type
|
FILTRATION
|
Details
|
the resultant solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
WASH
|
Details
|
eluted with a solution of ethyl acetate/methanol/acetic acid (90:2.5:2.5)
|
Type
|
CUSTOM
|
Details
|
Fractions 50 to 80 (900 drops per fraction) were collected
|
Type
|
CUSTOM
|
Details
|
evaporated down in vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant solid was recrystallised from ispropanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=NC(=C(N1)N)C1=C(C(=CC(=C1)Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |